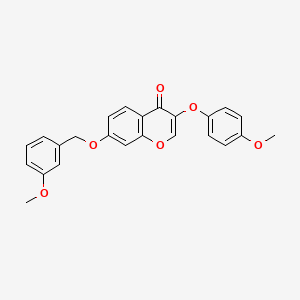
7-((3-methoxybenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-((3-methoxybenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one is a useful research compound. Its molecular formula is C24H20O6 and its molecular weight is 404.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that many compounds with similar structures have significant interactions with various enzymes and receptors in the body .
Mode of Action
It is suggested that the compound may interact with its targets through hydroxylation . This process can lead to changes in the function of the target molecules, potentially altering their activity and influencing various biological processes .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, it’s suggested that the compound’s defensive function is achieved by inhibiting herbivore sphingolipid biosynthesis through postingestive backbone hydroxylation products . This interaction reflects how plants solve the “toxic waste dump” problem of using potent chemical defenses .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness and potential side effects.
Result of Action
It’s suggested that the compound may have significant effects on the metabolism of certain organisms, potentially leading to changes in their growth and development .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
生物活性
7-((3-methoxybenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one, a chromenone derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C24H20O6, with a molecular weight of 404.418 g/mol. The compound features a chromenone core substituted with two methoxyphenyl groups, which are believed to enhance its biological activity.
Anticancer Activity
Research indicates that various chromenone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural features can induce cytotoxicity in cancer cell lines. The incorporation of specific substituents, such as methoxy groups, has been linked to enhanced anticancer activity. A study on related compounds demonstrated IC50 values indicating strong cytotoxic effects against human leukemia and colon adenocarcinoma cells .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| 3-benzylidenechromanones | 10-30 | HL-60, COLO-205 |
| Quercetin | 15 | Various |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Similar derivatives have shown activity against Helicobacter pylori and other pathogenic bacteria. The structure-activity relationship (SAR) suggests that the presence of methoxy groups enhances the antimicrobial efficacy .
Enzyme Inhibition
Enzyme inhibition studies reveal that chromenone derivatives can inhibit key enzymes involved in inflammatory processes and cancer progression. For example, certain derivatives have been shown to inhibit urease activity, which is crucial for the survival of H. pylori in gastric environments .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Cytotoxicity : Induces apoptosis in cancer cells by disrupting cellular signaling pathways.
- Antimicrobial Effects : Inhibits bacterial growth by targeting specific metabolic pathways.
- Enzyme Inhibition : Binds to active sites of enzymes, preventing their normal function.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Anticancer Effects : A series of chromanones were synthesized and tested for cytotoxicity against HL-60 and COLO-205 cell lines. Results indicated that modifications at the phenyl ring significantly influenced their anticancer properties .
- Evaluation of Antimicrobial Properties : Research demonstrated that certain chromenone derivatives exhibited comparable efficacy to standard antibiotics against H. pylori, suggesting potential for therapeutic applications in treating gastric infections .
特性
IUPAC Name |
3-(4-methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O6/c1-26-17-6-8-18(9-7-17)30-23-15-29-22-13-20(10-11-21(22)24(23)25)28-14-16-4-3-5-19(12-16)27-2/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXDCZXXGCLHRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













